molecular formula C12H15IO B14144291 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 364626-02-8

2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol

Cat. No.: B14144291
CAS No.: 364626-02-8
M. Wt: 302.15 g/mol
InChI Key: TZRIWLZBELDJFR-UHFFFAOYSA-N
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Description

2-(Iodoethynyl)tricyclo[3311~3,7~]decan-2-ol is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler hydrocarbons.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents like chromium trioxide or potassium permanganate.

    Addition of the Iodoethynyl Group: The final step involves the addition of the iodoethynyl group, which can be achieved through halogenation reactions using iodine and acetylene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure systems, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The iodoethynyl group can be reduced to form ethynyl or ethyl groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethynyl or ethyl derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Adamantanol: Similar tricyclic structure but lacks the iodoethynyl group.

    2-Hydroxyadamantane: Another member of the adamantane family with a hydroxyl group.

    2-Adamantanamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

2-(Iodoethynyl)tricyclo[331

Properties

CAS No.

364626-02-8

Molecular Formula

C12H15IO

Molecular Weight

302.15 g/mol

IUPAC Name

2-(2-iodoethynyl)adamantan-2-ol

InChI

InChI=1S/C12H15IO/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,14H,3-7H2

InChI Key

TZRIWLZBELDJFR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C#CI)O

Origin of Product

United States

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